molecular formula C14H8Cl2F3NO B2619817 1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone CAS No. 2061177-62-4

1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone

Cat. No. B2619817
CAS RN: 2061177-62-4
M. Wt: 334.12
InChI Key: TYZJXFWACLIVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that has been studied for its potential applications in various biochemical and physiological processes.

Scientific Research Applications

1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal signaling. It has also been studied as a potential inhibitor of the enzyme aromatase, which is involved in the regulation of estrogen production. In addition, 1-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone has been studied for its potential applications in cancer research and as an antioxidant.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone is not yet fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal signaling, and as an inhibitor of the enzyme aromatase, which is involved in the regulation of estrogen production. In addition, 1-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone may act as an antioxidant and may have potential applications in cancer research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone are not yet fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal signaling, and as an inhibitor of the enzyme aromatase, which is involved in the regulation of estrogen production. In addition, 1-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone may act as an antioxidant and may have potential applications in cancer research.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone in lab experiments include its low cost, easy availability, and its ability to be synthesized in a multi-step process. However, there are some limitations to using 1-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone in lab experiments, such as its limited solubility in water and its relatively low stability.

Future Directions

There are a number of potential future directions for 1-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone. These include further research into its potential applications in cancer research, its potential as an inhibitor of the enzyme acetylcholinesterase, its potential as an inhibitor of the enzyme aromatase, and its potential as an antioxidant. In addition, further research into its solubility in water and its stability would be beneficial. Finally, further research into its potential applications in other biochemical and physiological processes would also be beneficial.

Synthesis Methods

1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylacetic acid with trifluoroacetic anhydride, followed by reaction with 3-chloro-5-(trifluoromethyl)pyridine. The product is then purified via column chromatography.

properties

IUPAC Name

1-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO/c15-10-3-1-2-8(4-10)13(21)6-12-11(16)5-9(7-20-12)14(17,18)19/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZJXFWACLIVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone

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